Increased Lipophilicity (LogP) Compared to Unsubstituted and 5-Fluoro Analogs
The target compound, 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole, exhibits a significantly higher calculated partition coefficient (LogP) compared to its unsubstituted and 5-fluoro substituted analogs, indicating enhanced lipophilicity. This is a critical parameter influencing membrane permeability and distribution .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9087 |
| Comparator Or Baseline | 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole (LogP = 1.4854); Unsubstituted pyrazole (LogP ≈ 1.49) |
| Quantified Difference | ΔLogP ≈ +0.42 (vs. 5-Fluoro analog) |
| Conditions | Calculated LogP values (ACD/Labs or similar software) |
Why This Matters
Higher lipophilicity may lead to improved membrane permeability and altered pharmacokinetic profiles, making it a distinct choice for lead optimization in drug discovery where enhanced bioavailability is desired.
